5-benzyl-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
5-benzyl-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a hydroxyphenyl halide reacts with the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-benzyl-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the hydroxyphenyl group, which may affect its biological activity and chemical properties.
N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide: Lacks the benzyl group, which may influence its solubility and reactivity.
Uniqueness
5-benzyl-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both benzyl and hydroxyphenyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-benzyl-N-(2-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H16N2O2S/c1-12-19-17(16(23-12)11-13-7-3-2-4-8-13)18(22)20-14-9-5-6-10-15(14)21/h2-10,21H,11H2,1H3,(H,20,22) |
InChI Key |
WIORZFLCKIMNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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